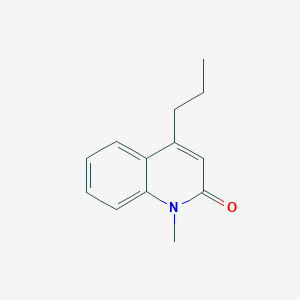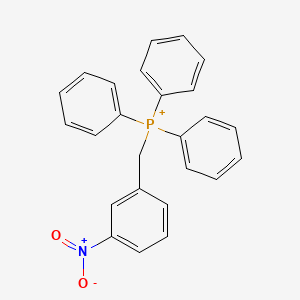![molecular formula C10H12O3 B8544830 [3-(1,3-dioxolan-2-yl)phenyl]methanol](/img/structure/B8544830.png)
[3-(1,3-dioxolan-2-yl)phenyl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
[3-(1,3-dioxolan-2-yl)phenyl]methanol is an organic compound that features a benzyl alcohol moiety attached to a 1,3-dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions
[3-(1,3-dioxolan-2-yl)phenyl]methanol can be synthesized through the reaction of benzyl alcohol with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst. The reaction typically involves refluxing the mixture in toluene with a catalyst such as toluenesulfonic acid, which facilitates the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts like zirconium tetrachloride and optimized reaction conditions ensures high yields and purity of the final product .
化学反応の分析
Types of Reactions
[3-(1,3-dioxolan-2-yl)phenyl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or osmium tetroxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of nickel or rhodium catalysts.
Substitution: Nucleophilic substitution reactions can occur with reagents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with nickel or rhodium catalysts.
Substitution: Lithium aluminum hydride in dry ether.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted benzyl derivatives .
科学的研究の応用
[3-(1,3-dioxolan-2-yl)phenyl]methanol has several scientific research applications:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the synthesis of polymers, rubber goods, and paint materials.
作用機序
The mechanism of action of [3-(1,3-dioxolan-2-yl)phenyl]methanol involves its interaction with molecular targets through its hydroxyl and dioxolane functional groups. These interactions can lead to the formation of stable intermediates, facilitating various chemical transformations .
類似化合物との比較
Similar Compounds
- 1,3-Dioxane derivatives
- 1,3-Dioxolane derivatives
- Benzyl alcohol derivatives
Uniqueness
[3-(1,3-dioxolan-2-yl)phenyl]methanol is unique due to its combination of a benzyl alcohol moiety with a 1,3-dioxolane ring, providing distinct reactivity and stability compared to other similar compounds .
特性
分子式 |
C10H12O3 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
[3-(1,3-dioxolan-2-yl)phenyl]methanol |
InChI |
InChI=1S/C10H12O3/c11-7-8-2-1-3-9(6-8)10-12-4-5-13-10/h1-3,6,10-11H,4-5,7H2 |
InChIキー |
YYTSEFIKDBVCGF-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)C2=CC=CC(=C2)CO |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






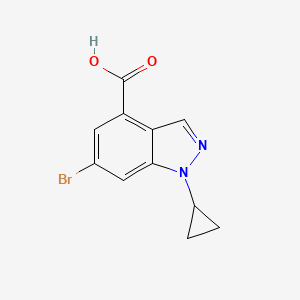


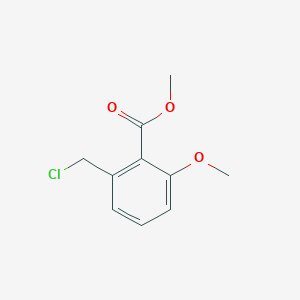
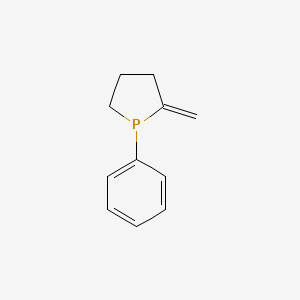
![4-(5-Fluoro-2-methoxyphenyl)-2-(1,2,3,6-tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8544858.png)
